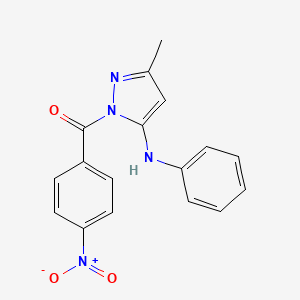

3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine

Description

Chemical Structure and Synthesis

The compound 3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a nitrobenzoyl group at position 1, a methyl group at position 3, and a phenylamine substituent at position 3. Its synthesis involves sequential reactions:

Acylation: Reacting 4-nitrobenzoyl chloride with amines (e.g., phenylamine) to form intermediates like 9a–9i .

Reductive Amination: Reduction of intermediates using Fe to generate side chains (e.g., 10a–10i) .

Buchwald–Hartwig Coupling: Pd-catalyzed coupling to finalize the target compound .

This synthetic pathway emphasizes modularity, enabling diversification of substituents for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

(5-anilino-3-methylpyrazol-1-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c1-12-11-16(18-14-5-3-2-4-6-14)20(19-12)17(22)13-7-9-15(10-8-13)21(23)24/h2-11,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBPGEJGKCCEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-methyl-1-phenyl-1H-pyrazol-5-amine can be prepared by reacting hydrazine hydrate with acetylacetone and aniline under reflux conditions.

Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through an acylation reaction. This involves reacting the pyrazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield thiophene-3,4-dicarboxylic acid.

-

Basic Conditions (Saponification):

NaOH or KOH in aqueous medium cleaves the ester to form the carboxylate salt, which acidification converts to the free dicarboxylic acid . -

Acidic Conditions:

Concentrated HCl or H₂SO₄ promotes slower ester hydrolysis, often retaining the carboxylic acid group .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester hydrolysis (basic) | NaOH, H₂O, reflux | Thiophene-3,4-dicarboxylic acid | >90% | |

| Ester hydrolysis (acidic) | H₂SO₄, H₂O, Δ | Thiophene-3,4-dicarboxylic acid | 70-80% |

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in nucleophilic acyl substitution reactions:

-

Acid Chloride Synthesis:

Treatment with thionyl chloride (SOCl₂) converts the -COOH group to an acid chloride, forming 5-methoxycarbonylthiophene-3-carbonyl chloride . -

Amide Formation:

Using DCC (dicyclohexylcarbodiimide) as a coupling agent, the acid reacts with amines to yield amides :

Reduction Reactions

The carboxylic acid and ester groups can be reduced, though selectivity depends on the reagent:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study highlighted the synthesis of 3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine and its evaluation against several cancer cell lines, demonstrating promising cytotoxic effects .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. Experimental results have shown that 3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine significantly reduces inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent .

Materials Science Applications

Polymer Chemistry

In materials science, 3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine has been utilized in the synthesis of functional polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For example, a study reported the use of this compound as a monomer in the preparation of thermosetting polymers, which exhibited improved heat resistance and durability .

Nanomaterials

The compound has also been explored for its role in the development of nanomaterials. Research indicates that when used as a precursor in sol-gel processes, it can lead to the formation of nanoparticles with unique optical properties. These nanoparticles have potential applications in drug delivery systems and photonic devices .

Analytical Chemistry Applications

Spectroscopic Studies

3-Methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine serves as a valuable standard in analytical chemistry for developing spectroscopic methods. Its distinct spectral characteristics enable researchers to utilize it for calibrating instruments like NMR and UV-vis spectroscopy. A comprehensive analysis involving NMR spectroscopy has been conducted to elucidate its structure and confirm purity .

Chromatographic Applications

The compound is also employed as a reference material in chromatographic techniques such as HPLC. Its stability and solubility make it suitable for method validation in pharmaceutical laboratories, ensuring accurate quantification of pyrazole derivatives in complex mixtures .

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following compounds share the pyrazole core but differ in substituents, leading to distinct physicochemical and biological properties:

Key Observations :

- Electron Effects : The nitro group in the target compound enhances electrophilicity compared to methoxy or alkyl groups, influencing reactivity in nucleophilic substitutions .

- Heterocyclic Moieties : Thiazole-containing analogs exhibit improved metabolic stability due to sulfur’s electronegativity .

Physicochemical Properties

Lipophilicity and Solubility :

Thermal Stability :

- Nitro-substituted pyrazoles decompose at higher temperatures (~250°C) vs. methoxy analogs (~200°C), attributed to resonance stabilization of the nitro group .

Biological Activity

3-Methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their applications in medicinal chemistry, particularly in developing anti-inflammatory, antimicrobial, and anticancer agents. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound's molecular formula is , with a molecular weight of approximately 339.306 g/mol. Its structure features a pyrazole ring substituted with a methyl group and a nitrobenzoyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.306 g/mol |

| CAS Number | 136389-80-5 |

The biological activity of 3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine is attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways. This compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Its ability to target specific pathways involved in tumor growth presents a promising avenue for cancer therapy .

Antimicrobial Screening

The antimicrobial efficacy was evaluated against common pathogens using the well diffusion method. The results are summarized in Table 1.

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| 3-Methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine | 18 | 32 |

| Streptomycin (Control) | 25 | 16 |

| DMSO (Control) | 0 | N/A |

Table 1 : Antimicrobial activity of 3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine against selected bacterial strains.

Anti-inflammatory Activity

In vitro assays demonstrated that the compound significantly reduced the levels of TNF-alpha and IL-6 in stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to 3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine:

- Antimicrobial Efficacy : A study published in PMC demonstrated that related pyrazole derivatives showed comparable antimicrobial activity to established antibiotics, suggesting a potential role in treating resistant infections .

- Cancer Cell Studies : Another investigation focused on the anticancer properties of pyrazole compounds, revealing that they could induce apoptosis in various cancer cell lines through mitochondrial pathways .

- Inflammation Models : Research highlighted the anti-inflammatory effects of pyrazoles, showing reduced edema in animal models when treated with these compounds, supporting their potential therapeutic use in inflammatory diseases .

Q & A

Q. What synthetic strategies are effective for preparing 3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine?

A multi-step synthesis typically involves (i) cyclization of pyrazole precursors, (ii) nitrobenzoylation at the N1 position, and (iii) coupling with aniline derivatives. Key intermediates include 5-phenyl-1H-pyrazol-3-amine and 4-nitrobenzoyl chloride. Solvent-free condensation and reductive amination (e.g., using NaBH₄ or H₂/Pd-C) are critical for improving yield and purity . Optimization of reaction temperature (80–120°C) and catalysts (e.g., Cs₂CO₃ for SNAr reactions) is recommended to avoid side products like dehalogenated byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- IR Spectroscopy : Confirms carbonyl (C=O, ~1680–1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups .

- NMR : ¹H NMR identifies pyrazole protons (δ 6.5–8.5 ppm) and aryl substituents (e.g., nitrobenzoyl at δ 8.0–8.5 ppm). ¹³C NMR distinguishes carbonyl carbons (~165 ppm) and quaternary pyrazole carbons .

- Mass Spectrometry : HRMS or ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 365.1) and fragmentation patterns .

Q. How is crystallographic data obtained and refined for structural validation?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include triclinic space groups (e.g., P1) and hydrogen-bonding networks (e.g., N–H···O interactions). Data collection on a CAD-4 diffractometer (λ = 0.71073 Å) with ω/2θ scans ensures resolution of nitro and phenyl torsional angles .

Q. What in vitro assays evaluate its biological activity?

- Antimicrobial : Disk diffusion or microdilution assays against S. aureus and E. coli (MIC values typically 8–64 µg/mL) .

- Anticancer : MTT assays on human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase or tubulin polymerization inhibition .

Advanced Research Questions

Q. How to troubleshoot low yields during nitrobenzoylation?

Common issues include incomplete acylation or competing side reactions. Solutions:

Q. How to resolve contradictions between computational and experimental structural data?

Discrepancies in bond angles or torsion often arise from crystal packing effects. Mitigation steps:

- Compare DFT-optimized geometries (B3LYP/6-31G*) with SCXRD data.

- Analyze hydrogen-bonding motifs (e.g., graph-set notation) to identify non-covalent interactions affecting conformation .

Q. What methodologies validate polymorphic forms of the compound?

- PXRD : Compare experimental diffractograms with simulated patterns from SCXRD data.

- DSC/TGA : Identify thermal transitions (e.g., melting points, decomposition) unique to each polymorph.

- Solid-state NMR : Resolve differences in ¹³C chemical shifts due to crystallographic packing .

Q. How to design SAR studies for pyrazole derivatives with enhanced bioactivity?

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at C3 to improve metabolic stability.

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin or kinase active sites). Prioritize derivatives with ΔG < -8 kcal/mol .

- ADME Prediction : SwissADME or pkCSM tools assess logP, solubility, and CYP450 inhibition risks .

Q. What strategies mitigate aggregation issues in solubility-limited assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Surfactants : Add Tween-80 (0.01% w/v) to prevent colloidal aggregation.

- Dynamic Light Scattering (DLS) : Confirm monodisperse particle size (<200 nm) pre-assay .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.